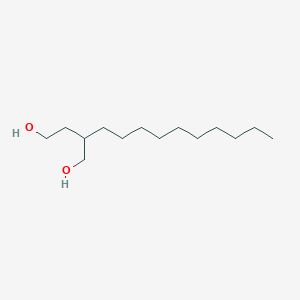

1,4-Butanediol, 2-decyl-

Descripción

Significance of 1,4-Butanediol (B3395766) Derivatives in Chemical Synthesis and Materials Science

1,4-Butanediol (BDO) is a cornerstone in the production of numerous polymers, including polyesters and polyurethanes. lyondellbasell.comdcc.com.twindustrialchemicals.gov.augantrade.comosakimya.com.tr It serves as a chain extender, contributing to the hard segment of polyurethanes and influencing their mechanical properties. gantrade.com The linear nature of BDO allows for the formation of crystalline domains, which impart strength and rigidity to the polymer. lyondellbasell.com

The derivatization of 1,4-butanediol, particularly through the introduction of alkyl substituents at the 2-position, offers a pathway to modify these properties systematically. These derivatives are crucial in the synthesis of thermoplastic polyesters, polyurethane elastomers, and other advanced materials. dcc.com.twosakimya.com.tr

Structural Characteristics and Unique Attributes of 1,4-Butanediol, 2-decyl- within the Branched Diol Class

1,4-Butanediol, 2-decyl-, with the chemical formula C14H30O2, is distinguished by the presence of a ten-carbon (decyl) chain attached to the second carbon of the butanediol (B1596017) backbone. vulcanchem.comchemsrc.com This substantial alkyl branch introduces significant steric hindrance and alters the intermolecular forces between polymer chains.

The key attributes stemming from this structure are:

Reduced Crystallinity: The bulky decyl group disrupts the regular packing of polymer chains, leading to more amorphous materials. This is in contrast to polymers made from linear 1,4-butanediol, which tend to be more crystalline.

Lowered Melting Point: The decrease in crystallinity typically results in a lower melting point of the resulting polymer.

Increased Flexibility and Toughness: The long alkyl side chain can act as an internal plasticizer, increasing the free volume and enhancing the flexibility and toughness of the material.

Enhanced Solubility: The presence of the nonpolar decyl group can improve the solubility of the diol and the resulting polymers in nonpolar solvents.

Modified Surface Properties: The long hydrocarbon chain is expected to impart a more hydrophobic character to the surface of polymers incorporating this diol.

While specific experimental data for 2-decyl-1,4-butanediol is not extensively reported in publicly available literature, these attributes can be inferred from studies on other long-chain 2-alkyl-1,4-butanediols.

Table 1: Physical and Chemical Properties of 1,4-Butanediol and 2-decyl-1,4-butanediol

| Property | 1,4-Butanediol | 1,4-Butanediol, 2-decyl- |

|---|---|---|

| CAS Number | 110-63-4 | 120902-88-7 vulcanchem.comchemsrc.com |

| Molecular Formula | C4H10O2 nih.gov | C14H30O2 vulcanchem.com |

| Molecular Weight | 90.12 g/mol nih.gov | 230.39 g/mol vulcanchem.com |

| Appearance | Colorless, viscous liquid or solid nih.gov | Data not available |

| Melting Point | 20.1 °C industrialchemicals.gov.au | Data not available |

| Boiling Point | 230 °C industrialchemicals.gov.au | Data not available |

| Density | 1.017 g/cm³ (at 20 °C) nih.gov | Data not available |

Evolution of Research Interest in Substituted 1,4-Butanediol Analogs

Research into substituted 1,4-butanediol analogs has been driven by the desire to create polymers with tailored properties. Early work, such as that by Overberger and Roberts, established general synthetic methods for a variety of 2-alkyl-1,4-butanediols. acs.org Their research laid the groundwork for understanding how different alkyl groups (from methyl to larger, more complex structures) influence polymerization reactions and the physical characteristics of the resulting polymers. acs.org

More recent studies have focused on the use of branched diols to create advanced materials. For instance, research on polyesters has shown that incorporating branched diols can increase the glass transition temperature (Tg) and hydrophobicity, while decreasing the rate of biodegradation. Studies on polyurethanes have explored how the length of the alkyl side chain in 2-alkyl-1,4-butanediols can be used to control properties like self-healing and toughness.

The interest in long-chain branched diols like 2-decyl-1,4-butanediol stems from the potential to create materials with unique combinations of properties, such as high flexibility, good processability, and specific surface characteristics, making them suitable for applications in coatings, adhesives, and specialty elastomers.

Detailed Research Findings

While specific studies on 2-decyl-1,4-butanediol are limited, a general synthesis approach for 2-alkyl-1,4-butanediols is well-established. This typically involves the condensation of a ketone or aldehyde with a succinic ester, followed by hydrogenation. For the synthesis of 2-decyl-1,4-butanediol, undecanal (B90771) would be the likely starting aldehyde.

Table 2: General Synthesis of 2-Alkyl-1,4-butanediols

| Step | Reactants | Product |

|---|---|---|

| 1. Stobbe Condensation | Aldehyde/Ketone + Diethyl succinate (B1194679) | Unsaturated half-ester |

| 2. Esterification | Unsaturated half-ester + Ethanol (B145695) | Diethyl alkylidenesuccinate |

| 3. Hydrogenation | Diethyl alkylidenesuccinate + Hydrogen | Diethyl alkylsuccinate |

| 4. Reduction | Diethyl alkylsuccinate + Reducing agent (e.g., LiAlH4) | 2-Alkyl-1,4-butanediol |

This is a generalized pathway; specific conditions would need optimization for the decyl derivative.

The incorporation of such long-chain branched diols into polymer backbones has been shown to significantly affect the material's final properties. For example, in polyurethanes, the long alkyl side chains can disrupt the packing of the hard segments, leading to a more amorphous morphology and increased flexibility. In polyesters, the hydrophobic nature of the decyl group can reduce water absorption and improve hydrolytic stability.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-Butanediol |

| 1,4-Butanediol, 2-decyl- |

| Diethyl succinate |

| Undecanal |

| Diethyl alkylidenesuccinate |

| Diethyl alkylsuccinate |

| Lithium aluminum hydride |

| Polyurethane |

Structure

3D Structure

Propiedades

Número CAS |

120902-88-7 |

|---|---|

Fórmula molecular |

C14H30O2 |

Peso molecular |

230.39 g/mol |

Nombre IUPAC |

2-decylbutane-1,4-diol |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14-16H,2-13H2,1H3 |

Clave InChI |

FHXBCFFDAGGOMR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCC(CCO)CO |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1,4 Butanediol, 2 Decyl

Chemical Synthesis Pathways for Branched 1,4-Butanediols

Modified Reppe Process for 2-Alkyl-1,4-Butanediol Synthesis

The Reppe process, a cornerstone of industrial 1,4-butanediol (B3395766) production, traditionally involves the reaction of acetylene (B1199291) with formaldehyde (B43269) to produce 1,4-butynediol, which is subsequently hydrogenated to 1,4-butanediol. sciencepublishinggroup.comchemicalbook.com The classical Reppe method has been largely supplanted by modified versions that offer improved safety and efficiency, often utilizing slurry bed reactors and modified copper catalysts under milder conditions. sciencepublishinggroup.com

For the synthesis of 2-alkyl-1,4-butanediols, this process would require modification, likely starting with a substituted propargyl alcohol derivative in place of acetylene. The introduction of the decyl group would necessitate a multi-step approach, potentially involving the alkynylation of a decyl-containing aldehyde or ketone, followed by reaction with formaldehyde and subsequent hydrogenation steps. The hydrogenation of the resulting substituted 1,4-butynediol would proceed over nickel-based or other metallic catalysts to yield the final 2-decyl-1,4-butanediol. sciencepublishinggroup.com

Catalytic Hydrogenation Routes Utilizing Diverse Feedstocks (e.g., Furfural (B47365) and Decyl Alcohol)

Catalytic hydrogenation is a versatile method for producing 1,4-butanediol and its derivatives from various starting materials. google.com One prominent pathway involves the hydrogenation of maleic anhydride (B1165640) or its esters. mdpi.comepo.org This process typically occurs in multiple stages, first hydrogenating the carbon-carbon double bond to form a succinate (B1194679) intermediate, followed by further reduction to γ-butyrolactone (GBL) and finally to 1,4-butanediol. epo.orgresearchgate.net

To synthesize 2-decyl-1,4-butanediol via this route, a decyl-substituted maleic anhydride precursor would be required. This could be achieved through various organic reactions, such as the Diels-Alder reaction or other condensation methods involving decyl-containing compounds. The subsequent hydrogenation would follow established protocols, utilizing catalysts such as copper-based systems (e.g., CuO or copper-chromite) to achieve high selectivity and conversion to the desired branched diol. google.comepo.org

Bio-based feedstocks also present a viable route. For instance, furfural, derived from lignocellulosic biomass, can be catalytically converted to C4 chemicals, including intermediates for 1,4-butanediol synthesis. researchgate.netrsc.org Adapting this for a 2-decyl derivative would involve integrating a decyl group into the furan (B31954) ring or a subsequent intermediate before the final hydrogenation and ring-opening steps.

Multi-Step Organic Synthesis Approaches for Tailored Alkyl Substitution

Multi-step organic synthesis provides the highest degree of flexibility for creating specifically tailored molecules like 1,4-butanediol, 2-decyl-. These routes allow for precise control over the position and identity of substituents.

A general strategy could involve:

Carbon Chain Elongation: Starting with a smaller, functionalized molecule, the decyl group can be introduced via nucleophilic substitution or coupling reactions. For example, a Grignard reaction with a decyl magnesium halide on a suitable electrophile containing a four-carbon backbone precursor.

Functional Group Manipulation: Subsequent steps would focus on converting other functional groups into the required diol. This might involve the reduction of esters, carboxylic acids, or ketones. For instance, the reduction of a decyl-substituted succinic acid or its ester derivative would yield the target molecule. youtube.comyoutube.com

Protecting Group Chemistry: To ensure that reactions occur at the desired positions, protecting groups may be employed to temporarily block reactive sites, such as hydroxyl groups, while other parts of the molecule are being modified.

An illustrative, though generalized, pathway could start with the alkylation of diethyl malonate with a decyl halide. The resulting diethyl 2-decylmalonate can then be reduced to 2-decyl-1,3-propanediol. Further chain extension and functional group manipulation would be necessary to arrive at the 1,4-diol structure.

Stereoselective Synthesis of 1,4-Butanediol, 2-decyl- Enantiomers

The presence of a chiral center at the second carbon of 1,4-butanediol, 2-decyl- means it can exist as two enantiomers. Stereoselective synthesis aims to produce one of these enantiomers preferentially. This is often achieved using chiral catalysts, auxiliaries, or enzymes.

Approaches for stereoselective synthesis could include:

Asymmetric Hydrogenation: Using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, to hydrogenate a prochiral precursor like a decyl-substituted unsaturated diol or lactone.

Enzymatic Resolution: Employing enzymes, such as lipases, that can selectively react with one enantiomer of a racemic mixture of 2-decyl-1,4-butanediol or a precursor, allowing for the separation of the two enantiomers.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereochemistry. This molecule is then chemically transformed into the target enantiomer of 1,4-butanediol, 2-decyl-.

Biotechnological and Metabolic Engineering Approaches for 2-Alkyl-1,4-Butanediol Derivatives

Microbial Production of 2-Alkyl-1,4-Butanediol Derivatives (e.g., Saccharomyces cerevisiae Engineering)

Metabolic engineering offers a promising and sustainable alternative to chemical synthesis for the production of various chemicals, including butanediol (B1596017) isomers. umn.edu While the focus has largely been on 2,3-butanediol (B46004) and linear 1,4-butanediol, the principles can be extended to produce alkyl-substituted derivatives. nih.govnih.gov

Saccharomyces cerevisiae (baker's yeast) is a robust and well-characterized host organism for metabolic engineering due to its industrial relevance and genetic tractability. nih.govbohrium.com The general strategy involves introducing a heterologous biosynthetic pathway into the yeast and optimizing its metabolic fluxes towards the desired product.

For the production of a 2-alkyl-1,4-butanediol, a pathway could be engineered that utilizes intermediates from the cell's natural metabolism. For example, a fatty acid synthesis pathway could be harnessed to produce the decyl chain, which would then be condensed with a C4 backbone derived from central carbon metabolism. This would likely involve the expression of several heterologous enzymes, such as synthases, reductases, and dehydrogenases, to construct the final molecule.

Engineered S. cerevisiae strains have been successfully developed for high-titer production of 2,3-butanediol. nih.govmdpi.comresearchgate.net These efforts often involve:

Pathway Introduction: Expressing genes from other organisms (e.g., Bacillus subtilis) that encode the necessary enzymes for the butanediol synthesis pathway. nih.gov

Deletion of Competing Pathways: Removing native fermentation pathways, such as ethanol (B145695) production, to redirect carbon flux towards the desired product. nih.gov

Redox Balancing: Engineering the cell's redox metabolism (NADH/NAD+ balance) to ensure efficient operation of the introduced pathway. nih.gov

While the direct microbial production of 1,4-butanediol, 2-decyl- has not been reported, the modular nature of metabolic engineering suggests that it is a feasible long-term goal.

Enzyme-Catalyzed Transformations for Branched Diol Formation

The enzymatic synthesis of branched diols, such as 1,4-butanediol, 2-decyl-, represents a green and highly selective alternative to conventional chemical methods. Lipases, in particular, are versatile biocatalysts for the synthesis of esters and polyesters due to their high catalytic activity in organic solvents and their ability to catalyze reactions with a high degree of chemo-, regio-, and enantio-selectivity. jst.go.jpnih.gov

Another promising approach is the use of multi-enzyme cascade reactions. These cascades can convert simple starting materials into complex diols in a single pot, avoiding the need for isolation of intermediates. For example, a general route for synthesizing structurally diverse diols has been proposed by combining oxidative and reductive formations of hydroxyl groups from amino acids. This pathway involves four consecutive enzymatic reactions catalyzed by an amino acid hydroxylase, an L-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde reductase. nih.gov While this specific pathway has been demonstrated for C3-C5 diols, the principle could be adapted for longer, branched-chain diols like 1,4-butanediol, 2-decyl-.

The table below summarizes key enzymes and their roles in the synthesis of diols, which could be relevant for the formation of branched structures.

| Enzyme Class | Specific Enzyme Example | Role in Diol Synthesis | Substrate Examples |

| Lipase (B570770) | Candida antarctica lipase B (CALB) | Esterification, transesterification, and polymerization | Diacids, diesters, diols, lactones nih.gov |

| Alcohol Dehydrogenase (ADH) | Lactobacillus brevis ADH | Reduction of aldehydes to alcohols | Propanal, Butanal researchgate.net |

| Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens BAL | Carboligation to form C-C bonds | Benzaldehyde and other aldehydes researchgate.net |

| Carboxylic Acid Reductase (CAR) | Mycobacterium marinum CAR | Reduction of carboxylic acids to aldehydes | Succinic acid nih.gov |

| Amino Acid Hydroxylase | Not specified | Hydroxylation of amino acids | Leucine, Isoleucine nih.gov |

| L-amino Acid Deaminase | Not specified | Deamination of amino acids to α-keto acids | Hydroxyl amino acids nih.gov |

| α-Keto Acid Decarboxylase | Not specified | Decarboxylation of α-keto acids to aldehydes | Hydroxyl α-keto acids nih.gov |

| Aldehyde Reductase | Not specified | Reduction of aldehydes to alcohols | Various aldehydes nih.gov |

Genetic Pathway Elucidation and Optimization for 1,4-Butanediol, 2-decyl- Biosynthesis

While a specific biosynthetic pathway for 1,4-butanediol, 2-decyl- has not been detailed in the literature, a hypothetical pathway can be constructed by combining known metabolic routes for 1,4-butanediol (BDO) and fatty acid synthesis in engineered microorganisms like Escherichia coli. The biosynthesis of BDO has been extensively studied, and several pathways have been engineered, typically starting from central metabolites such as succinyl-CoA or α-ketoglutarate. google.comnih.govresearchgate.net

A plausible de novo pathway for 1,4-butanediol, 2-decyl- would likely involve the convergence of a fatty acid synthesis pathway to produce the decyl group and a modified BDO pathway. The synthesis could initiate from α-ketoglutarate, a key intermediate in the TCA cycle. The proposed pathway would require the introduction of several exogenous genes and the optimization of native metabolic fluxes.

Key enzymatic steps in a hypothetical pathway:

Chain Elongation: A fatty acid synthase (FAS) system would be required to build the C12 backbone, which upon modification would yield the 2-decyl-1,4-butanediol structure.

Functionalization: A series of enzymes, likely including a hydroxylase, would be needed to introduce the hydroxyl groups at the C1 and C4 positions.

Decarboxylation and Reduction: Enzymes analogous to those in the established BDO pathways, such as α-ketoglutarate decarboxylase, 4-hydroxybutanoate (B1227057) dehydrogenase, and an alcohol dehydrogenase/aldehyde reductase, would be necessary to convert the functionalized fatty acid intermediate into the final diol product. google.com

Optimization of such a pathway would involve several metabolic engineering strategies:

Enzyme Engineering: The rate-limiting enzymes in the pathway could be engineered to improve their catalytic efficiency (kcat/KM) and substrate specificity. nih.gov

Cofactor Engineering: Ensuring a balanced supply of cofactors, such as NADH and NADPH, is crucial for the redox reactions in the pathway. nih.gov

Flux Optimization: Overexpression of key pathway enzymes and deletion of competing pathways can channel metabolic flux towards the desired product.

Host Strain Engineering: The selection and engineering of a suitable microbial host, such as E. coli or Saccharomyces cerevisiae, are critical for achieving high titers and yields. researchgate.net

The table below lists the key enzymes involved in established 1,4-butanediol biosynthetic pathways, which would be foundational for engineering a pathway for its 2-decyl derivative.

| Enzyme | Function in 1,4-Butanediol Pathway | Gene Source Example (if heterologous) |

| α-ketoglutarate decarboxylase | Converts α-ketoglutarate to succinic semialdehyde | Mycobacterium tuberculosis |

| 4-hydroxybutanoate dehydrogenase | Reduces succinic semialdehyde to 4-hydroxybutanoate | Porphyromonas gingivalis |

| Succinyl-CoA synthetase | Converts succinate to succinyl-CoA | Native in E. coli |

| CoA-dependent succinic semialdehyde dehydrogenase | Reduces succinyl-CoA to succinic semialdehyde | Porphyromonas gingivalis |

| 4-hydroxybutyrate:CoA transferase | Converts 4-hydroxybutyrate to 4-hydroxybutyryl-CoA | Clostridium aminobutyricum |

| 4-hydroxybutyryl-CoA reductase | Reduces 4-hydroxybutyryl-CoA to 4-hydroxybutanal | Clostridium acetobutylicum |

| Alcohol dehydrogenase | Reduces 4-hydroxybutanal to 1,4-butanediol | Native in E. coli |

Renewable Biomass Feedstock Utilization in Bio-based Production

The sustainable production of 1,4-butanediol, 2-decyl- through microbial fermentation necessitates the use of renewable biomass feedstocks. Lignocellulosic biomass, which is abundant and non-competitive with food sources, is a prime candidate. This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. Through pretreatment and enzymatic hydrolysis, cellulose and hemicellulose can be broken down into fermentable sugars, mainly glucose and xylose.

Engineered microorganisms, such as E. coli and Saccharomyces cerevisiae, can be metabolically engineered to utilize these sugars as carbon sources for the production of value-added chemicals. researchgate.net In the context of 1,4-butanediol, 2-decyl- biosynthesis, these sugars would be catabolized through glycolysis and the pentose (B10789219) phosphate (B84403) pathway to generate precursor metabolites, such as acetyl-CoA and α-ketoglutarate, which are the starting points for the fatty acid and BDO pathways, respectively.

The efficiency of feedstock utilization is a critical factor in the economic viability of the bioproduction process. Metabolic engineering strategies can be employed to enhance the uptake and metabolism of these sugars. For instance, in a study on autonomous BDO production, D-xylose was exclusively used for BDO production, while other carbon sources were utilized for cellular growth, demonstrating a partitioned carbon utilization strategy. nih.gov

The following table presents a comparison of common renewable feedstocks and their constituent sugars.

| Biomass Feedstock | Primary Fermentable Sugars | Key Advantages | Key Challenges |

| Corn Stover | Glucose, Xylose | Abundant agricultural residue | Requires significant pretreatment |

| Sugarcane Bagasse | Glucose, Xylose | High cellulose content | Lignin removal can be difficult |

| Switchgrass | Glucose, Xylose | Dedicated energy crop, high yield per acre | Pretreatment can produce inhibitors |

| Crude Glycerol (B35011) | Glycerol | Byproduct of biodiesel production, low cost | Impurities can inhibit microbial growth |

| Starch (from corn, wheat) | Glucose | Easily hydrolyzed, high conversion efficiency | Competes with food supply |

Chemical Transformations and Derivatization Strategies of 1,4 Butanediol, 2 Decyl

Reactivity Studies and Functional Group Interconversions

The reactivity of 1,4-butanediol (B3395766), 2-decyl- is largely dictated by its two primary hydroxyl groups, though the steric hindrance imposed by the adjacent decyl group can influence reaction rates and selectivity.

The selective oxidation of diols is a fundamental transformation in organic synthesis, yielding valuable products such as hydroxy aldehydes, lactones, and dicarboxylic acids. In the case of 1,4-butanediol, 2-decyl-, the presence of two primary hydroxyl groups offers the potential for selective oxidation. While specific studies on the selective oxidation of 2-decyl-1,4-butanediol are not extensively documented, general principles of diol oxidation can be applied.

The oxidation of diols can be controlled to favor the formation of different products. For instance, the use of mild oxidizing agents can lead to the formation of the corresponding hydroxy aldehyde or lactone. More vigorous oxidation conditions can result in the formation of the dicarboxylic acid. The presence of the 2-decyl group may influence the regioselectivity of the oxidation, potentially favoring the oxidation of the less sterically hindered hydroxyl group at the 4-position.

In a broader context, the diterminal oxidation of n-alkanes to α,ω-diols and α,ω-dicarboxylic acids is an area of significant interest. wur.nl Biocatalytic approaches, for example, have been developed for the production of these valuable monomers from renewable resources. wur.nl These methods often involve the use of enzymes that can selectively oxidize the terminal methyl groups of alkanes. wur.nl

Esterification and etherification are common reactions for modifying the properties of diols. The bulky decyl group in 2-decyl-1,4-butanediol can create steric hindrance, potentially requiring more forceful reaction conditions, such as elevated temperatures (over 150°C) or the use of high-pressure reactors to achieve efficient esterification. vulcanchem.com

The esterification of 1,4-butanediol with various carboxylic acids is a well-established process. For example, it can be esterified with higher fatty acids like stearic, oleic, and palmitic acids in the presence of an acid catalyst. ysu.am This reaction can be performed with or without a solvent like toluene. ysu.am

Enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CALB), has emerged as a sustainable method for polyester (B1180765) synthesis. nih.govmdpi.com Lipases can catalyze the polycondensation of diols and dicarboxylic acids or their esters under mild conditions. nih.govmdpi.com The reactivity of the diol in these enzymatic reactions can be influenced by its structure. Studies have shown that lipases may exhibit a preference for diols with longer chain lengths and primary hydroxyl groups. wiley.com

Etherification of 1,4-butanediol is another important transformation. For instance, 1,4-butanediol diglycidyl ether (BDDE) is used as a crosslinking agent. nih.govnih.gov The kinetics of the crosslinking reaction of dermal sheep collagen with BDDE have been studied, revealing a complex reaction order with respect to the amine groups of the collagen and the epoxide groups of the BDDE. nih.gov

The conversion of diols to nitrogen-containing compounds, including heterocycles, expands their applications into areas like pharmaceuticals and specialty polymers. openmedicinalchemistryjournal.com Nitrogen heterocycles are prevalent in many biologically active compounds and materials. openmedicinalchemistryjournal.commsu.edu

One common strategy for synthesizing nitrogen heterocycles is through cycloamination reactions of biomass-derived feedstocks. rsc.org These reactions can be performed under thermal or catalytic conditions and can lead to a variety of five- and six-membered N-heterocycles like pyrroles, pyrrolidones, and pyridines. rsc.org

While direct amidation or amination of 1,4-butanediol, 2-decyl- to form nitrogen heterocycles is not widely reported, related transformations provide insight into potential pathways. For example, 1,4-butanediol is a precursor to 2-pyrrolidone, a five-membered lactam, via its derivative γ-butyrolactone. dcc.com.tw The synthesis of N-substituted pyrroles can be achieved through various synthetic routes, including cascade reactions of alkynes. nih.gov

Polyamides can be synthesized through the condensation reaction of a diamine and a dicarboxylic acid. senecalearning.com By analogy, a diamine derivative of 2-decyl-1,4-butanediol could serve as a monomer for the synthesis of novel polyamides with a branched structure. The introduction of amide units into polyester materials, often through physical blending, can enhance properties like crystallinity and mechanical strength. scispace.com

The presence of the 2-decyl branched chain in 1,4-butanediol, 2-decyl- is expected to have a significant impact on its reaction kinetics and selectivity compared to linear diols like 1,4-butanediol.

Steric Hindrance: The bulky decyl group can sterically hinder the approach of reactants to the adjacent hydroxyl group at the 1-position. This can lead to a lower reaction rate at this position compared to the less hindered hydroxyl group at the 4-position. This difference in reactivity could be exploited for regioselective modifications of the diol. Studies on other branched diols have shown that steric hindrance can influence reaction outcomes. For example, in boronic acid-diol complexation, steric hindrance is a key factor affecting the binding constants. acs.org

Electronic Effects: While the primary effect of the alkyl chain is steric, it can also have a minor electron-donating inductive effect, which could slightly influence the nucleophilicity of the hydroxyl groups.

Reactivity in Polymerization: In polymerization reactions, the reduced reactivity of branched diols compared to their linear counterparts can be a challenge. For instance, synthesizing copolyesters with a high content of the secondary diol 2,3-butanediol (B46004) can be difficult due to its lower reactivity, resulting in polymers with lower molecular weights. researchgate.net However, longer chain diols have been found to be more reactive in some polyesterification reactions, leading to higher molecular weight polymers. nih.govrsc.org

Influence on Polymer Properties: The incorporation of branched diols into polyesters has a notable effect on their thermal properties. Generally, the presence of methyl branches in diols leads to polymers with higher glass transition temperatures (Tg) compared to their linear isomers. rsc.orgacs.orgnih.gov This is attributed to the reduced chain flexibility caused by the branches. researchgate.net However, increasing the length of the diol chain can lead to a decrease in Tg. rsc.orgacs.org

The table below summarizes the expected impact of the 2-decyl branch on various reactions.

| Reaction Type | Expected Impact of 2-Decyl Branch |

| Oxidation | Potential for regioselective oxidation of the less hindered hydroxyl group. |

| Esterification | Slower reaction kinetics may necessitate harsher conditions. vulcanchem.com |

| Etherification | Steric hindrance may affect reaction rates. |

| Polymerization | May lead to lower molecular weight polymers compared to linear diols, but can increase the glass transition temperature of the resulting polyester. researchgate.netrsc.org |

Oligomerization and Polymerization Pathways

1,4-Butanediol, 2-decyl- can be used as a monomer to create novel oligomers and polymers with unique properties imparted by the branched alkyl chain.

Condensation polymerization of a diol with a dicarboxylic acid or its derivative (such as a diacid chloride or diester) is a common method for synthesizing polyesters. senecalearning.comscience-revision.co.ukstudymind.co.uk 1,4-Butanediol, 2-decyl- can be used as the diol monomer in such reactions to produce polyesters with a pendant decyl group at regular intervals along the polymer chain.

The general reaction involves the formation of an ester linkage with the elimination of a small molecule, such as water or an alcohol. science-revision.co.uk The polymerization can be carried out using various catalysts, including titanium compounds like titanium tetraisopropylate or tin-based catalysts. google.comresearchgate.net Enzymatic catalysis with lipases is also a viable and more sustainable alternative. nih.govmdpi.com

The properties of the resulting polyesters are influenced by both the diol and the dicarboxylic acid used. The incorporation of the 2-decyl branch is expected to decrease the crystallinity and potentially lower the melting point of the polyester compared to a polyester made from linear 1,4-butanediol. However, as mentioned earlier, it is likely to increase the glass transition temperature (Tg). rsc.orgacs.orgnih.gov The long alkyl chain will also increase the hydrophobicity of the polymer.

The choice of dicarboxylic acid also plays a crucial role in determining the final properties of the polyester. Aromatic dicarboxylic acids like terephthalic acid or 2,5-furandicarboxylic acid will lead to more rigid polymers with higher thermal stability compared to aliphatic dicarboxylic acids like adipic acid or sebacic acid. nih.govrsc.orgnih.govmdpi.com

The table below provides a hypothetical comparison of the expected properties of polyesters synthesized from 1,4-butanediol, 2-decyl- and different dicarboxylic acids.

| Dicarboxylic Acid | Expected Polyester Properties |

| Adipic Acid | Flexible, amorphous polymer with a low Tg and increased hydrophobicity. |

| Terephthalic Acid | More rigid polymer with a higher Tg and good thermal stability, but likely lower crystallinity than PBT. |

| 2,5-Furandicarboxylic Acid | Bio-based polyester with properties potentially similar to those derived from terephthalic acid. researchgate.net |

| Sebacic Acid | Flexible, biodegradable polyester with a low Tg and enhanced hydrophobicity. nih.gov |

Ring-Opening Polymerization Initiated by 1,4-Butanediol, 2-decyl-

Ring-opening polymerization (ROP) is a crucial method for synthesizing a variety of polymers, including polyesters and polyethers. In this process, a cyclic monomer is opened by a nucleophilic attack from an initiator, which then becomes incorporated into the growing polymer chain. Alcohols are common initiators for the ROP of lactones, lactides, and cyclic ethers.

1,4-Butanediol, 2-decyl- possesses two hydroxyl groups that can initiate ROP. However, the reactivity of these hydroxyl groups is not equivalent. The primary hydroxyl group is sterically more accessible and thus expected to be a more efficient initiator than the secondary hydroxyl group, which is shielded by the adjacent decyl chain. This difference in reactivity could lead to the formation of polymers with specific architectures.

For instance, in the ROP of ε-caprolactone, the primary alcohol of 1,4-Butanediol, 2-decyl- would likely initiate the polymerization first. The rate of polymerization would be influenced by the steric bulk of the initiator. Compared to the linear and more accessible hydroxyl groups of 1,4-butanediol, the decyl group in 1,4-Butanediol, 2-decyl- would likely result in slower polymerization kinetics.

The initiation of ROP can be catalyzed by various compounds, including organometallic catalysts like tin(II) octoate, or through enzymatic catalysis. researchgate.net The choice of catalyst can influence the control over the polymerization, including molecular weight and polydispersity of the resulting polymer.

Table 1: Potential Initiating Sites of 1,4-Butanediol, 2-decyl- for Ring-Opening Polymerization

| Initiating Group | Position | Reactivity | Potential Outcome |

| Primary Hydroxyl | C1 | High | Preferential initiation site, leading to a polymer chain attached at this position. |

| Secondary Hydroxyl | C4 | Low | Slower initiation due to steric hindrance from the decyl group. May act as a branching point. |

Formation of Polyurethane and Polyester Architectures

1,4-Butanediol, 2-decyl- can be utilized as a monomer in the synthesis of polyurethanes and polyesters, where it would be incorporated into the polymer backbone. The decyl side chain is expected to significantly modify the properties of the resulting polymers.

Polyurethane Architectures

Polyurethanes are synthesized through the reaction of diisocyanates with diols. In this context, 1,4-Butanediol, 2-decyl- can act as a chain extender or be part of a polyester polyol. When used as a chain extender, it reacts with isocyanate groups to form the hard segments of the polyurethane. The bulky decyl group would disrupt the packing of the hard segments, leading to a decrease in crystallinity and hardness compared to polyurethanes synthesized with unsubstituted 1,4-butanediol. gantrade.comutwente.nl This could result in softer, more flexible, and more hydrophobic polyurethane elastomers.

The reaction kinetics would also be affected. The primary hydroxyl group would react more readily with isocyanate groups than the sterically hindered secondary hydroxyl group. This differential reactivity could be exploited to create specific polymer architectures. rsc.org

Table 2: Predicted Influence of 1,4-Butanediol, 2-decyl- on Polyurethane Properties (in comparison to 1,4-Butanediol)

| Property | Influence of Decyl Group | Rationale |

| Hardness | Decrease | Disruption of hard segment packing and crystallinity. |

| Flexibility | Increase | Reduced intermolecular forces between polymer chains. |

| Hydrophobicity | Increase | Introduction of a long, nonpolar alkyl chain. |

| Glass Transition Temperature | Lower | Increased free volume due to the bulky side chain. |

Polyester Architectures

In polyester synthesis, diols are reacted with dicarboxylic acids or their derivatives. nih.govnih.gov When 1,4-Butanediol, 2-decyl- is used as the diol monomer, the resulting polyester will have a decyl group attached to the polymer backbone at regular intervals. This side chain would act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the polyester. The crystallinity of the polyester would also be significantly reduced due to the disruption of chain packing. vulcanchem.com

The esterification reaction would likely proceed faster at the primary hydroxyl group. The choice of catalyst, such as tin or titanium compounds, would be crucial for achieving high molecular weight polyesters. mdpi.comgoogle.com

Table 3: Predicted Influence of 1,4-Butanediol, 2-decyl- on Polyester Properties

| Property | Influence of Decyl Group | Rationale |

| Crystallinity | Decrease | Steric hindrance preventing ordered chain packing. |

| Melting Point | Lower | Reduced crystallinity and intermolecular forces. |

| Solubility in Organic Solvents | Increase | Increased amorphous content and hydrophobicity. |

| Mechanical Strength | Decrease | Disruption of crystalline domains that provide strength. |

Applications of 1,4 Butanediol, 2 Decyl in Advanced Materials Science

Design and Synthesis of Novel Polymeric Systems

The unique structure of 2-decyl-1,4-butanediol (2-decyl-BDO) makes it a compelling monomer for designing new polymeric systems. Its two primary hydroxyl groups allow it to be integrated into condensation polymers like polyesters and polyurethanes, while the substantial decyl side chain acts as a permanent molecular spacer, disrupting chain packing and symmetry.

Aliphatic polyesters, such as those synthesized from 1,4-butanediol (B3395766) and dicarboxylic acids like succinic or adipic acid, are known for their biodegradability. sci-hub.seresearchgate.net The introduction of a 2-decyl- side chain into the diol monomer is anticipated to significantly modify the degradation profile and physical properties of these materials.

Modified Degradation Rate: Studies on polyesters with shorter methyl branches have shown that such substitutions can decrease the rate of enzymatic hydrolysis. acs.org The bulky decyl group would likely present a greater steric shield to the ester linkages on the polymer backbone, hindering enzymatic attack and allowing for precise control over the biodegradation timeline.

Improved Flexibility: The disruption of polymer chain packing caused by the side chains would reduce crystallinity, leading to softer, more flexible materials compared to their linear counterparts made with standard 1,4-butanediol. youtube.com This could be advantageous for applications like flexible food packaging and agricultural films.

Table 1: Predicted Impact of 2-decyl- Branch on Polyester (B1180765) Properties A conceptual comparison between polyesters synthesized with linear 1,4-butanediol (BDO) and 2-decyl-1,4-butanediol.

| Property | Polyester with Linear BDO | Predicted Property of Polyester with 2-decyl-BDO | Scientific Rationale |

|---|---|---|---|

| Crystallinity | Semi-crystalline | Low / Amorphous | Decyl branch disrupts chain packing and symmetry. youtube.com |

| Melting Point (Tm) | Higher | Lower or Absent | Reduced crystallinity requires less energy to transition to a melt state. youtube.com |

| Flexibility | More Rigid | Higher / More Flexible | Increased free volume and amorphous content allow for greater chain mobility. |

| Hydrophobicity | Moderate | High | The long C10 aliphatic side chain repels water. nih.gov |

| Biodegradation Rate | Faster | Slower / Tunable | Increased hydrophobicity and steric hindrance slow hydrolysis and enzymatic access. acs.org |

Thermoplastic elastomers (TPEs) derive their properties from the microphase separation of hard and soft segments within the polymer matrix. sci-hub.se The incorporation of a monomer with a long-chain branch like 2-decyl-BDO offers a powerful tool for tailoring the properties of TPEs, particularly thermoplastic copolyesters (TPE-E).

The morphology of a polymer—the arrangement of its crystalline and amorphous domains—is a primary determinant of its physical properties. Long-chain branching is known to be a major disruptor of crystallinity. youtube.com The decyl group on the 2-decyl-BDO monomer is substantial and would prevent the polymer chains from packing into a dense, ordered, crystalline lattice.

Research on polyethylenes with varying alkyl branch sizes has demonstrated that while small branches can sometimes be incorporated into the crystal lattice, larger branches are excluded. researchgate.net A decyl branch would undoubtedly be excluded, forcing the surrounding chain segments into an amorphous conformation. Consequently, polymers synthesized with 2-decyl-BDO are expected to be largely amorphous. acs.org This morphological shift would result in materials with:

Lower density.

Lower melting temperatures. youtube.com

Increased transparency, as the lack of large crystalline structures reduces light scattering.

Enhanced flexibility and impact resistance. youtube.com

Specialty Chemical Applications and Material Modification

Beyond its use as a primary monomer, 2-decyl-BDO has significant potential in specialty applications as a modifying agent or additive that chemically integrates into the final polymer network.

In polyurethane chemistry, chain extenders are low-molecular-weight diols or diamines that react with diisocyanates to form the hard segments. pcimag.com Standard 1,4-butanediol is a highly effective chain extender that creates well-ordered, crystalline hard segments, imparting toughness and high tensile strength to the polyurethane. iaea.org

Replacing or co-extending with 2-decyl-BDO would fundamentally alter the nature of the hard segments. The steric hindrance from the bulky decyl side chain would disrupt the symmetry and prevent the efficient hydrogen bonding and packing required for crystallization. iaea.orgresearchgate.net This would lead to:

Improved Elasticity: A less rigid hard segment domain would allow for greater elongation and elastic recovery.

Lower Glass Transition Temperature (Tg) of the Hard Phase: The disruption of intermolecular forces within the hard domains would lower the temperature at which they transition from a glassy to a rubbery state. utwente.nl

Enhanced Compatibility: The aliphatic decyl group could improve the compatibility between the polar hard segments and nonpolar polyol soft segments (like polybutadiene (B167195) polyol), potentially leading to a more homogenous material with altered microphase separation. pcimag.com

Reactive diluents are used in epoxy formulations to reduce viscosity, improving handling and processing characteristics like filler wetting and flow into complex molds. abg-am.com These diluents have reactive functional groups that allow them to copolymerize with the epoxy resin, becoming a permanent part of the cured network.

While 2-decyl-BDO itself could react with certain components, a more direct and common application would be its derivative, 2-decyl-1,4-butanediol diglycidyl ether . This difunctional reactive diluent would offer several distinct advantages over standard aliphatic diluents like 1,4-butanediol diglycidyl ether (BDDGE). panpage.degantrade.com

Viscosity Reduction: Like other diluents, it would lower the viscosity of the base epoxy resin.

Increased Flexibility and Toughness: The long, flexible decyl chain, once incorporated into the crosslinked network, would increase the distance between crosslink points. This reduces the crosslink density, resulting in a less brittle and more impact-resistant cured material. abg-am.comkirj.ee

Enhanced Hydrophobicity: The aliphatic nature of the diluent would increase the surface hydrophobicity of the cured epoxy, which could be beneficial for coatings and adhesives requiring improved moisture resistance.

Modification of Nanocomposites: In epoxy nanocomposites, the diluent can play a crucial role in dispersing nanofillers. The nonpolar decyl chain of a 2-decyl-BDDGE could improve the exfoliation and dispersion of hydrophobic fillers like graphene or surface-modified nanoclays, leading to enhanced mechanical and barrier properties.

Table 2: Predicted Effects of a 2-decyl-BDDGE Reactive Diluent on Epoxy Resin Properties A conceptual comparison of an unmodified epoxy system versus systems modified with standard BDDGE and the hypothetical 2-decyl-BDDGE.

| Property | Unmodified Epoxy Resin | Epoxy + BDDGE | Predicted Property of Epoxy + 2-decyl-BDDGE |

|---|---|---|---|

| Viscosity | High | Low | Low |

| Flexibility / Impact Strength | Low (Brittle) | Moderate | High |

| Glass Transition Temp. (Tg) | Highest | Lower | Lowest |

| Crosslink Density | Highest | Lower | Lowest |

| Surface Hydrophobicity | Moderate | Moderate | High |

Information on "1,4-Butanediol, 2-decyl-" is Not Publicly Available

Following a comprehensive search for the chemical compound "1,4-Butanediol, 2-decyl-," it has been determined that there is no publicly available scientific or technical literature detailing its specific applications in advanced materials science, nor its use as a solvent or chemical intermediate in specialized systems.

This lack of available information suggests that "1,4-Butanediol, 2-decyl-" is likely not a compound that is widely synthesized, studied, or utilized in the fields of materials science or industrial chemistry. As a result, the specific data required to generate the requested article, including details on its role in advanced materials, its properties as a solvent, or its function as a chemical intermediate, could not be obtained.

Therefore, it is not possible to provide an article on "1,4-Butanediol, 2-decyl-" that meets the specified requirements for detailed research findings and data tables.

Analytical Characterization Techniques for 1,4 Butanediol, 2 Decyl and Its Derivatives

Chromatographic Methodologies for Separation and Quantification

Chromatography is fundamental for isolating 1,4-Butanediol (B3395766), 2-decyl- from reaction mixtures, synthetic precursors, or complex matrices, as well as for its precise quantification. The choice between gas and liquid chromatography depends on the analytical objective and sample preparation strategy.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of 1,4-Butanediol, 2-decyl- by GC is challenging due to its low volatility and the presence of two polar hydroxyl (-OH) groups, which can lead to poor peak shape (tailing) and potential thermal degradation in the injector port and column.

To overcome these issues, derivatization is an essential prerequisite. The hydroxyl groups are chemically modified to form more volatile and thermally stable ethers or esters. The most common method is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylchlorosilane (TMCS) replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the resulting bis(trimethylsilyl) ether of 1,4-Butanediol, 2-decyl- can be readily analyzed. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is typically used. The Flame Ionization Detector (FID) provides a robust and linear response proportional to the mass of carbon atoms, making it ideal for accurate quantification against an internal or external standard.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Derivatization Agent | BSTFA with 1% TMCS | Effectively converts polar -OH groups to non-polar, volatile -OTMS ethers. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | Standard non-polar column providing good resolution for hydrocarbon derivatives. |

| Carrier Gas | Helium or Hydrogen, constant flow (~1.2 mL/min) | Inert carrier for transporting analytes through the column. |

| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the silylated derivative. |

| Oven Temperature Program | Initial: 150 °C, hold 2 min; Ramp: 10 °C/min to 300 °C, hold 5 min | Separates analytes based on boiling point; accommodates a range of compound volatilities. |

| Detector | Flame Ionization Detector (FID) | Excellent for quantifying hydrocarbons; highly sensitive and linear response. |

| Detector Temperature | 310 °C | Prevents condensation of analytes post-separation. |

Liquid Chromatography (LC) is exceptionally well-suited for the analysis of polar, high-molecular-weight, and thermally labile compounds like 1,4-Butanediol, 2-decyl- without the need for derivatization. Reversed-phase liquid chromatography (RPLC) is the most common mode used for this purpose.

In RPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation of 1,4-Butanediol, 2-decyl- is achieved by gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This gradient effectively elutes the compound from the column based on its hydrophobicity.

Coupling LC with Mass Spectrometry (MS) provides both quantification and structural confirmation. Electrospray Ionization (ESI) is the preferred ionization technique for polar diols, as it is a soft ionization method that typically generates protonated molecules ([M+H]⁺) or adducts with cations present in the mobile phase (e.g., sodium, [M+Na]⁺). This allows for the sensitive and specific detection of the target analyte, even in complex mixtures.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) | Provides excellent retention and separation for moderately non-polar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid aids in protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |

| Elution Program | Gradient: 50% B to 100% B over 10 minutes | Resolves the analyte from more polar impurities and ensures efficient elution. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical-scale LC-MS. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization ideal for polar molecules, forming [M+H]⁺ or [M+Na]⁺ ions. |

| MS Detection | Selected Ion Monitoring (SIM) of m/z 231.23 ([M+H]⁺) | Highly specific and sensitive method for quantification. |

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic structure of 1,4-Butanediol, 2-decyl-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern). For 1,4-Butanediol, 2-decyl-, the spectrum would show distinct signals for the protons on the butanediol (B1596017) backbone, the long decyl chain, and the terminal methyl group.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts are highly sensitive to the local electronic environment, clearly distinguishing between carbons bonded to oxygen (C-OH), the chiral methine carbon (-CH-), and the various methylene (B1212753) (-CH₂) and methyl (-CH₃) carbons of the alkyl chains.

| Assignment | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Integration |

|---|---|---|---|

| CH₃ (decyl terminus) | ¹H NMR | ~0.88 | Triplet (t), 3H |

| -(CH₂ )₈- (decyl chain) | ¹H NMR | ~1.26 | Broad multiplet (m), ~16H |

| -CH (C₁₀H₂₁) (C2) | ¹H NMR | ~1.55 | Multiplet (m), 1H |

| -CH₂ - (C3) | ¹H NMR | ~1.65 | Multiplet (m), 2H |

| -CH₂ OH (C1 & C4) | ¹H NMR | ~3.65 | Multiplet (m), 4H |

| -OH | ¹H NMR | Variable (e.g., 1.5-2.5) | Broad singlet (br s), 2H |

| ¹³C NMR | |||

| C H₃ (decyl terminus) | ¹³C NMR | ~14.1 | - |

| -(C H₂)₈- (decyl chain) | ¹³C NMR | ~22.7 - 31.9 | Multiple signals |

| -C H₂- (C3) | ¹³C NMR | ~30.0 | - |

| -C H(C₁₀H₂₁) (C2) | ¹³C NMR | ~39.5 | - |

| -C H₂OH (C4) | ¹³C NMR | ~62.8 | - |

| -C H₂OH (C1) | ¹³C NMR | ~66.5 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. For 1,4-Butanediol, 2-decyl-, the IR spectrum is dominated by features characteristic of an aliphatic alcohol.

The most prominent absorption is a very broad and strong band in the 3200–3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. Other key absorptions include the C-H stretching of the alkyl groups just below 3000 cm⁻¹, and the C-O stretching vibrations in the 1000–1200 cm⁻¹ region. Raman spectroscopy provides complementary information, with strong signals for the C-C and C-H vibrations of the hydrocarbon skeleton.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C-H Bend (Scissoring) | ~1465 | Medium |

| C-O Stretch (Primary & Secondary Alcohol) | 1000 - 1200 | Strong |

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of 1,4-Butanediol, 2-decyl- is C₁₄H₃₀O₂, corresponding to a monoisotopic mass of 230.2246 u.

When analyzed by GC-MS using hard ionization like Electron Ionization (EI), the molecular ion peak (M⁺• at m/z 230) is often weak or absent due to the facile fragmentation of the alcohol. Common fragmentation pathways include:

Loss of Water: A peak corresponding to [M-H₂O]⁺• at m/z 212 is expected.

Alpha-Cleavage: Cleavage of C-C bonds adjacent to the oxygen atom.

Chain Cleavage: Fragmentation of the butanediol backbone or the decyl side chain. A prominent cleavage occurs at the C2-C3 bond, yielding characteristic fragments.

In contrast, soft ionization techniques like ESI (used in LC-MS) will show a strong pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 231.2324 or the sodium adduct [M+Na]⁺ at m/z 253.2143, confirming the molecular weight with high accuracy.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 212 | [M - H₂O]⁺• | Loss of a water molecule from the molecular ion. |

| 185 | [CH(C₁₀H₂₁)CH₂OH]⁺ | Cleavage of the C2-C3 bond. |

| 141 | [C₁₀H₂₁]⁺ | Loss of the butanediol portion, formation of decyl cation. |

| 89 | [M - C₁₀H₂₁]⁺ | Loss of the decyl radical from the molecular ion. |

| 45 | [CH₂CH₂OH]⁺ | Cleavage of the C2-C3 bond. |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at the primary alcohol terminus. |

Mechanistic Studies in Chemical and Biochemical Processes Involving 1,4 Butanediol, 2 Decyl

Elucidation of Reaction Mechanisms in Catalytic Synthesis

The chemical synthesis of diols, including branched variants, often relies on catalytic processes that require careful control over reaction conditions to achieve desired selectivity and yield.

Role of Catalyst Architecture and Composition

The architecture and composition of catalysts are pivotal in directing the outcome of chemical reactions for diol synthesis. For instance, in the synthesis of polyesters from a bio-derived bis(1,3-dioxolan-4-one) (bisDOX) core, the choice of catalyst significantly influences the resulting polymer architecture. While aluminum salen catalysts showed limited activity, tin(II) 2-ethylhexanoate (B8288628) (Sn(oct)₂) was effective in promoting the copolymerization of bisDOX with 1,4-butanediol (B3395766) to yield cross-linked polyesters. rsc.org Model studies have revealed that such catalysts can exhibit preferential, though not exclusive, reactivity towards primary over secondary hydroxyl groups. rsc.org

In the context of selective functionalization of diols, chiral boronic acid catalysts have been employed for asymmetric desymmetrization. rsc.org The C₂-symmetric biaryl scaffold of the catalyst creates a chiral environment upon coordinating with a diol, leading to the formation of a cyclic borinate intermediate where the two hydroxyl groups are positioned asymmetrically. rsc.org This structural arrangement is key to achieving enantioselectivity.

Furthermore, the composition of bimetallic catalysts plays a crucial role in hydrogenation reactions. For the hydrogenation of γ-butyrolactone (GBL) to 1,4-butanediol (BDO), titania-supported Cu-Co bimetallic catalysts have been studied. researchgate.net A specific Cu:Co atomic ratio of 1:9 was found to exhibit the highest catalytic activity. researchgate.net Characterization of these catalysts revealed that the addition of copper to a cobalt catalyst enhances the reducibility of cobalt and leads to the formation of core-shell bimetallic nanoparticles, which influences the reaction's efficiency. researchgate.net The choice of catalyst can also impact reaction orders, as seen in the mono-esterification of terephthalic acid and 1,4-butanediol, where different metal-organic catalysts resulted in different reaction orders for the acid component. researchgate.net

Table 1: Catalyst Systems in Diol Synthesis and Functionalization

| Catalyst System | Reactants | Product(s) | Key Mechanistic Insight |

| Tin(II) 2-ethylhexanoate (Sn(oct)₂) | bis(1,3-dioxolan-4-one) (bisDOX), 1,4-butanediol | Cross-linked polyester (B1180765) | Preferential reactivity at primary vs. secondary hydroxyls. rsc.org |

| Chiral Boronic Acid | meso-1,2-diols | Enantiopure mono-protected diols | Catalyst scaffold creates a chiral environment via a cyclic borinate intermediate. rsc.org |

| Cu-Co/TiO₂ | γ-butyrolactone (GBL), H₂ | 1,4-butanediol (BDO) | Bimetallic nanoparticles with a specific Cu:Co ratio enhance catalytic activity. researchgate.net |

| Ruthenium Complexes | 1,4-butanediol | γ-butyrolactone | Dehydrogenation reaction proceeds without a hydrogen acceptor. pkusz.edu.cnwikipedia.org |

| Nickel Complexes | Benzonitrile, 1,4-butanediol | N-benzylidene benzylamine, γ-butyrolactone | 1,4-butanediol acts as a hydrogen donor in transfer hydrogenation. nih.gov |

Reaction Pathway Analysis of Branched Diol Formation

The formation of branched diols involves specific reaction pathways that are influenced by the starting materials and reaction conditions. One method for producing 2-methyl-1,4-butanediol (B1595762) involves the hydrogenation of itaconic acid or its esters. This process yields a mixture of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran, with the product ratio being tunable by adjusting reaction conditions and catalyst composition.

The synthesis of branched diol monomers can also be achieved through multi-step chemical processes. For example, 2,2-disubstituted-1,3-propanediols, which are structurally related to branched diols, have been synthesized for use in creating polymers with specific properties. acs.org

In the broader context of diol synthesis, various pathways have been established. The industrial production of 1,4-butanediol has traditionally relied on methods like the Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde (B43269), followed by hydrogenation. wikipedia.orgresearchgate.net Another major route is the Davy process, which starts from maleic anhydride (B1165640). wikipedia.org More recently, bio-based routes are gaining prominence, starting from precursors like succinic acid. researchgate.net The hydrogenation of bio-refined succinic acid to BDO is a key step in these greener pathways. researchgate.net

Furthermore, the conversion of γ-butyrolactone (GBL) to BDO has been shown to proceed through a 2-hydroxytetrahydrofuran (B17549) intermediate, which then undergoes ring-opening and subsequent rapid hydrogenation. researchgate.net The solvent can play a significant role in the reaction pathway, leading to different major products. researchgate.net

Enzymatic Catalysis and Biotransformation Mechanisms

The use of enzymes for the synthesis of branched diols offers the potential for high selectivity and milder reaction conditions compared to traditional chemical methods.

Enzyme Promiscuity and Directed Evolution for 2-Alkyl-1,4-Butanediol Synthesis

Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its native one, is a valuable starting point for developing novel biocatalysts. researchgate.net This inherent flexibility can be harnessed and enhanced through directed evolution, a laboratory process that mimics natural selection to improve desired enzymatic properties. caltech.edunih.gov

For the synthesis of branched-chain diols, which have been challenging to produce biologically, researchers are exploring the expansion of amino acid metabolism. nih.gov A general biosynthetic route has been proposed that combines oxidative and reductive steps to form hydroxyl groups. nih.gov This pathway typically involves an amino acid hydroxylase, an L-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde reductase. nih.gov By mining for and engineering these enzymes, it's possible to produce a variety of C3-C5 diols, including branched ones like 2-methyl-1,4-butanediol. nih.gov

Directed evolution has been successfully applied to improve the catalytic efficiency of enzymes for these novel reactions. nih.govnih.gov For instance, by creating and screening libraries of enzyme variants, researchers have identified mutants with significantly improved activity and selectivity for the desired diol product. nih.gov This approach has been used to create enzymes for reactions not known in biology, demonstrating the power of directed evolution to expand nature's catalytic repertoire. caltech.edu

Computational tools are also being developed to predict enzyme promiscuity, which can help in identifying candidate enzymes for specific reactions, such as the conversion of succinic acid to 1,4-butanediol. nih.gov This can accelerate the discovery of enzymes for new biosynthetic pathways. nih.gov

Table 2: Examples of Directed Evolution in Biocatalysis

| Original Enzyme | Target Reaction | Key Improvement |

| KRED from Lactobacillus brevis | Reduction of (5R)-5-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-one | 1900-fold increase in half-life and 3.2-fold increase in kcat/KM. uni-greifswald.de |

| Cytochrome P450 | Intermolecular amination of benzylic C–H bonds | Creation of an enantioselective biocatalyst for a non-natural reaction. nobelprize.org |

| Aldolase | Synthesis of generic aliphatic aldol (B89426) products | Complete switch of reaction specificity. acs.org |

| Klebsiella pneumoniae diol dehydratase | Dehydration of glycerol (B35011) | Reduced deactivation by glycerol and altered substrate selectivity. nih.gov |

Redox Cofactor Balancing in Microbial Production Pathways

The efficiency of microbial production pathways is often limited by the availability and balance of redox cofactors, such as NADH and NADPH. mdpi.com Maintaining this balance is critical for sustaining cellular metabolism and maximizing the yield of the desired product. nih.gov

Metabolic engineering strategies are employed to address cofactor imbalances. One approach is to introduce enzymes that can regenerate the required cofactor. For example, NADH oxidase can be expressed to catalyze the oxidation of NADH to NAD⁺, which can be beneficial in pathways where NAD⁺ is limiting. mdpi.com Another strategy is to "swap" the cofactor specificity of certain enzymes. nih.gov For instance, changing an enzyme's preference from NADH to NADPH can redirect metabolic flux and improve the theoretical yield of products that require NADPH. nih.gov

Theoretical and Computational Investigations of 1,4 Butanediol, 2 Decyl Systems

Molecular Dynamics Simulations of 1,4-Butanediol (B3395766), 2-decyl- and its Interactions

Molecular dynamics (MD) simulations offer a powerful lens to investigate the behavior of 2-decyl-1,4-butanediol at an atomic level. nih.gov This computational technique models the movement of individual atoms and molecules over time, providing insights into structural, dynamic, and thermodynamic properties. mdpi.com For a molecule like 2-decyl-1,4-butanediol, MD simulations can elucidate its conformational landscape, its interactions with other molecules, and its influence on the properties of larger systems.

A typical MD simulation protocol involves preparing the system, running the simulation, and analyzing the resulting trajectory. nih.gov The initial setup often starts with a known structure, which is then placed in a simulated environment, such as a solvent box. The system is then minimized to remove any unfavorable contacts and equilibrated to the desired temperature and pressure. dovepress.com The production run then simulates the system's evolution over a specific time period, typically on the order of nanoseconds to microseconds. mdpi.com

Key analyses performed on the simulation data for a system containing 2-decyl-1,4-butanediol could include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's structure from a reference conformation over time, indicating its stability. dovepress.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms, highlighting flexible regions of the molecule, such as the decyl chain, versus more rigid parts, like the butanediol (B1596017) backbone. dovepress.com

Radial Distribution Function (RDF): The RDF describes the probability of finding another atom at a certain distance from a reference atom. dovepress.com For 2-decyl-1,4-butanediol, this can reveal how the hydroxyl groups interact with each other or with solvent molecules. Studies on similar diols have shown that the spacing between hydroxyl groups directly affects the structure of the surrounding solvent shells. kcl.ac.uk

Hydrogen Bond Analysis: This analysis quantifies the formation and lifetime of hydrogen bonds, which are crucial for understanding the interactions of the hydroxyl groups in 2-decyl-1,4-butanediol. dovepress.com

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent, providing insights into its solubility and how the decyl chain might shield the polar diol part from a nonpolar environment. dovepress.com

In the context of its interactions, MD simulations can model 2-decyl-1,4-butanediol in various environments. For instance, simulating it in water can reveal how the hydrophobic decyl chain and the hydrophilic diol moiety influence its aggregation behavior and interaction with the solvent. Simulations of 2-decyl-1,4-butanediol within a polymer matrix can shed light on how it acts as a plasticizer or comonomer, affecting the polymer's flexibility and other bulk properties.

Table 1: Key Parameters in Molecular Dynamics Simulations of Diol Systems

| Parameter | Description | Typical Application for 2-decyl-1,4-butanediol |

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the interactions between atoms. |

| Time Step | The interval between successive calculations of atomic positions and velocities. | Typically 1-2 femtoseconds (fs). mdpi.com |

| Ensemble | The statistical mechanical collection of states that the system can occupy (e.g., NVT, NPT). | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) are common. dovepress.com |

| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) depending on the process being studied. mdpi.com |

Quantum Chemical Calculations for Reaction Pathway Prediction and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the reactivity and electronic properties of 2-decyl-1,4-butanediol. ibs.re.krmdpi.com These methods solve the Schrödinger equation for a molecule to provide detailed information about its electronic structure, which governs its chemical behavior. arxiv.org

One of the primary applications of quantum chemistry in this context is the prediction of reaction pathways. nih.govrsc.org By calculating the energies of reactants, products, and transition states, chemists can map out the potential energy surface of a reaction. arxiv.org This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most likely reaction mechanisms. For 2-decyl-1,4-butanediol, this could involve studying its oxidation, esterification, or polymerization reactions.

The Artificial Force Induced Reaction (AFIR) method is a powerful tool for exploring reaction pathways without prior knowledge of the transition states. mdpi.com This method can systematically search for reaction channels, which is particularly useful for complex molecules where multiple reaction sites are present. mdpi.com For instance, AFIR could be used to investigate the different reactivities of the primary and secondary hydroxyl groups in 2-decyl-1,4-butanediol.

Electronic structure analysis provides further insights into the molecule's properties. Key parameters that can be calculated include:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which can be used to predict sites of electrophilic or nucleophilic attack.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a more quantitative measure of its polarity.

Table 2: Application of Quantum Chemical Calculations to 2-decyl-1,4-butanediol

| Calculation Type | Information Obtained | Relevance to 2-decyl-1,4-butanediol |

| Geometry Optimization | The lowest energy structure of the molecule. | Provides the most stable conformation of the molecule. |

| Frequency Calculation | Vibrational frequencies, zero-point energy, and thermodynamic properties. | Confirms that the optimized structure is a true minimum and provides data for thermochemical analysis. |

| Transition State Search | The structure and energy of the transition state for a given reaction. | Allows for the calculation of activation energies and prediction of reaction kinetics. nih.gov |

| Intrinsic Reaction Coordinate (IRC) | The reaction path connecting the transition state to the reactants and products. | Confirms that the found transition state connects the desired reactants and products. nih.gov |

Computational Design of Catalysts for Branched Diol Synthesis

The synthesis of branched diols like 2-decyl-1,4-butanediol often requires catalysts to achieve high selectivity and yield. Computational methods play a crucial role in the rational design of these catalysts. mdpi.comacs.org By modeling the catalytic cycle, researchers can understand the factors that control the catalyst's activity and selectivity, and then use this knowledge to design improved catalysts. ibs.re.kr

A common approach is to use quantum chemical calculations to study the mechanism of the catalytic reaction. acs.org This involves identifying the key intermediates and transition states in the catalytic cycle and calculating their energies. researchgate.net The turnover frequency (TOF), a measure of a catalyst's efficiency, can be estimated from the energy span of the rate-determining step. researchgate.net

For the synthesis of branched diols, controlling the regioselectivity is often a major challenge. Computational modeling can help to understand the origins of this selectivity. For example, by comparing the activation energies for the formation of the desired branched product versus undesired linear or other branched isomers, researchers can identify the structural features of the catalyst that favor the desired outcome. These insights can then be used to modify the catalyst, for instance by changing the ligands on a metal center, to enhance the desired selectivity. rsc.org

Volcano plots are a useful tool in catalyst design. researchgate.net These plots show the relationship between a calculated property of the catalyst (such as the binding energy of a key intermediate) and its predicted activity. By identifying the optimal value of this descriptor, researchers can screen potential catalysts in silico before undertaking expensive and time-consuming experimental synthesis and testing.

Table 3: Computational Approaches in Catalyst Design for Branched Diol Synthesis

| Computational Method | Application | Example for Branched Diol Synthesis |

| Density Functional Theory (DFT) | Calculation of reaction energies and activation barriers. mdpi.com | Determining the most favorable pathway for the hydroformylation of an alkene followed by reduction to a branched diol. |

| Molecular Dynamics (MD) | Sampling of catalyst and substrate conformations. acs.org | Understanding how the flexibility of a catalyst's ligand framework influences its selectivity. |

| Energy Decomposition Analysis (EDA) | Analyzing the nature of the interaction between the catalyst and the substrate. researchgate.net | Quantifying the steric and electronic effects that control regioselectivity. |

Structure-Property Relationship Modeling in Polymers Derived from 1,4-Butanediol, 2-decyl-

When 2-decyl-1,4-butanediol is incorporated into a polymer, its unique structure—a combination of a flexible decyl side chain and a diol backbone component—will significantly influence the properties of the resulting material. Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the chemical structure of a polymer with its macroscopic properties. plos.org

The presence of the long, branched decyl group is expected to disrupt the packing of polymer chains. uomustansiriyah.edu.iq This would likely lead to a decrease in crystallinity compared to a polymer made from a linear diol like 1,4-butanediol. rsc.org A lower degree of crystallinity generally results in a lower tensile strength and Young's modulus, but can increase flexibility and decrease the glass transition temperature (Tg). uomustansiriyah.edu.iqrsc.org The Tg is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov

QSPR models are typically developed using a set of known polymers and their measured properties. plos.org A large number of molecular descriptors, which are numerical representations of the polymer's structure, are calculated. These can include descriptors related to topology, geometry, and electronic properties. plos.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest.

For polymers derived from 2-decyl-1,4-butanediol, a QSPR model could be developed to predict properties such as:

Glass Transition Temperature (Tg): The model would likely include descriptors related to chain flexibility, such as the number of rotatable bonds introduced by the decyl group. nih.gov

Crystallinity: Descriptors related to the shape and bulkiness of the repeating unit would be important.

Mechanical Properties: Properties like tensile strength and modulus could be correlated with descriptors that reflect intermolecular forces and chain entanglement. uomustansiriyah.edu.iq

Once a reliable QSPR model is established, it can be used to predict the properties of new, hypothetical polymers containing 2-decyl-1,4-butanediol, thereby guiding the design of materials with specific desired characteristics without the need for extensive experimental synthesis and characterization. plos.org

Table 4: Predicted Influence of 2-decyl- group on Polymer Properties

| Property | Expected Effect of 2-decyl- group | Rationale |

| Crystallinity | Decrease | The bulky side chain disrupts regular polymer chain packing. uomustansiriyah.edu.iq |

| Glass Transition Temperature (Tg) | Decrease | The flexible decyl chain increases free volume and chain mobility. nih.gov |

| Tensile Strength | Decrease | Reduced crystallinity and intermolecular forces. rsc.org |

| Flexibility | Increase | The long alkyl chain acts as an internal plasticizer. |

Environmental Fate and Bioremediation Research of 1,4 Butanediol and Its Branched Analogs

Microbial Degradation Pathways of 1,4-Butanediol (B3395766) and Related Alkane Diols